molecular formula C15H9ClFNO3S B2754361 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one CAS No. 1779131-80-4

3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one

Cat. No. B2754361
CAS RN: 1779131-80-4
M. Wt: 337.75
InChI Key: WDZHOTRHJLPROK-UHFFFAOYSA-N
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Description

“3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one” is a chemical compound with the molecular formula C15H9ClFNO3S . It has an average mass of 337.753 Da and a monoisotopic mass of 336.997559 Da . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one” is represented by the SMILES string: C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CNC3=C(C2=O)C=CC=C3F .

Scientific Research Applications

Molecular Binding Studies

  • Research by Grunewald et al. (2006) explored the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to phenylethanolamine N-methyltransferase (PNMT). This study found that these compounds, which are structurally related to 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one, are potent and selective inhibitors of PNMT. This suggests potential applications in neurological and cardiovascular diseases where PNMT is a factor (Grunewald et al., 2006).

Structural Analysis of Derivatives

  • Ohba et al. (2012) conducted structural analysis of 4-fluoroisoquinoline-5-sulfonyl chloride, a derivative of 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one. This study provides insights into the molecular conformations and interactions of these compounds, which are critical for understanding their chemical and biological properties (Ohba et al., 2012).

Applications in Fluorescence Microscopy

  • Schill et al. (2013) investigated 4-trifluoromethyl-substituted coumarins for use in bioconjugation reactions and optical microscopy, demonstrating the utility of fluorinated quinoline derivatives in high-resolution fluorescence microscopy (Schill et al., 2013).

Antimicrobial Activity Study

  • Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of a drug related to the queried compound. These derivatives showed significant antimicrobial activity, suggesting potential applications in developing new antibacterial agents (Janakiramudu et al., 2017).

Nanocatalyst Development

  • Amoozadeh et al. (2016) created a nano-zirconia-supported sulfonic acid nanocatalyst, highlighting the potential of sulfonamide-based compounds in catalysis, particularly for organic synthesis (Amoozadeh et al., 2016).

Fluorination Techniques

  • Kidwai et al. (1999) studied the fluorination of 2-chloro-3-formylquinolines, demonstrating the importance of fluorinated quinolines in organic synthesis and drug development (Kidwai et al., 1999).

Mechanism of Action

Target of Action

The primary targets of the compound “3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one” are currently unknown

Mode of Action

It is known that sulfonyl compounds often act as electrophiles, undergoing addition to aromatic nuclei to form a complex, which subsequently loses a proton to yield the substitution product

Biochemical Pathways

Sulfonyl compounds can form electron donor–acceptor (EDA) complexes, which can undergo an intramolecular single electron transfer (SET) reaction under certain conditions . This could potentially affect various biochemical pathways, but more research is needed to elucidate the specifics.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, thereby influencing its action. Additionally, the presence of other molecules or ions in the environment can potentially interact with the compound, affecting its efficacy .

properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-8-fluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO3S/c16-9-3-1-4-10(7-9)22(20,21)13-8-18-14-11(15(13)19)5-2-6-12(14)17/h1-8H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZHOTRHJLPROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CNC3=C(C2=O)C=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one

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